2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one
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Overview
Description
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE is a complex organic compound that features a piperazine ring with a benzhydryl group and a chromenone structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE typically involves multiple steps. One common method includes the reaction of 1-(diphenylmethyl)piperazine with a suitable acylating agent to introduce the carbonyl group. This is followed by the cyclization process to form the chromenone structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting cancer cell growth or modulating neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Shares the piperazine ring and benzhydryl group but lacks the chromenone structure.
Cinnarizine: Contains a piperazine ring and is used as an antihistamine and calcium channel blocker.
Flunarizine: Similar to cinnarizine, used for its calcium channel blocking properties.
Uniqueness
2-[4-(DIPHENYLMETHYL)PIPERAZINE-1-CARBONYL]-5,7-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its combination of the piperazine ring, benzhydryl group, and chromenone structure. This unique combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C29H28N2O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazine-1-carbonyl)-5,7-dimethylchromen-4-one |
InChI |
InChI=1S/C29H28N2O3/c1-20-17-21(2)27-24(32)19-26(34-25(27)18-20)29(33)31-15-13-30(14-16-31)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,17-19,28H,13-16H2,1-2H3 |
InChI Key |
BEXGQNBDOJLCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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